3-Methylquinoxaline-2-carboxylic acid

Description

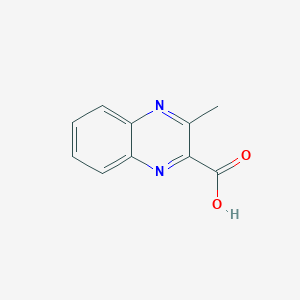

Structure

3D Structure

Properties

IUPAC Name |

3-methylquinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-6-9(10(13)14)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPNADFNSANIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424475 | |

| Record name | 3-Methyl-2-quinoxalinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74003-63-7 | |

| Record name | 3-Methyl-2-quinoxalinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-2-quinoxalinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemistry and Ascendant Biological Importance of 3-Methylquinoxaline-2-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methylquinoxaline-2-carboxylic acid (MQCA), a heterocyclic compound of increasing significance in medicinal chemistry and food safety. We delve into the historical context of its structural class, detail classical and modern synthetic methodologies with step-by-step protocols, and present its physicochemical and biological properties. This document serves as a vital resource for researchers engaged in the synthesis of quinoxaline derivatives and for professionals in drug development and veterinary medicine who encounter this molecule in their work.

Introduction: The Quinoxaline Scaffold and the Emergence of MQCA

The quinoxaline ring system, a fusion of benzene and pyrazine rings, has been a cornerstone in heterocyclic chemistry for over a century. Its derivatives are recognized for a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] this compound (MQCA) has emerged from this distinguished family of compounds as a molecule of particular interest. Initially identified as the major metabolite of the veterinary antibiotic and growth promoter, Olaquindox, MQCA is now a critical marker for monitoring the use of this substance in livestock.[3][4] Beyond its role in veterinary diagnostics, MQCA and its derivatives are being actively investigated for their therapeutic potential, particularly in the fields of oncology and infectious diseases.[5][6]

This guide will provide a thorough examination of MQCA, from its chemical synthesis to its biological implications, offering a foundation for further research and application.

Historical Perspective: The Genesis of Quinoxaline Synthesis

The synthesis of the quinoxaline scaffold dates back to the seminal work of Oscar Hinsberg in 1884.[1] The Hinsberg condensation is a robust and versatile reaction that involves the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound. This fundamental reaction laid the groundwork for the synthesis of a vast array of quinoxaline derivatives.

While the precise first synthesis of this compound is not readily found in seminal, named reactions, its logical and classical synthesis is a direct application of the Hinsberg condensation, reacting o-phenylenediamine with pyruvic acid. In this reaction, the two carbonyl groups of pyruvic acid (the ketone and the carboxylic acid) react with the two amino groups of o-phenylenediamine to form the pyrazine ring.

Synthetic Methodologies for this compound

The synthesis of MQCA can be approached through several pathways, from classical condensation reactions to more modern, tailored methods.

Classical Synthesis: The Hinsberg Condensation

The reaction of o-phenylenediamine with pyruvic acid remains a fundamental approach to synthesizing the 3-methylquinoxalin-2(1H)-one, a precursor that can be further elaborated to MQCA. However, direct condensation to the carboxylic acid can be challenging. A more common classical approach involves the condensation of o-phenylenediamine with an ester of pyruvic acid, followed by hydrolysis.

Experimental Protocol: Two-Step Synthesis via Esterification and Hydrolysis

Step 1: Synthesis of Methyl 3-methylquinoxaline-2-carboxylate

-

To a solution of o-phenylenediamine (1 equivalent) in ethanol, add methyl pyruvate (1.1 equivalents).

-

Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Hydrolysis to this compound

-

Dissolve the Methyl 3-methylquinoxaline-2-carboxylate (1 equivalent) in a mixture of methanol and a 2N aqueous solution of sodium hydroxide.[7]

-

Stir the reaction mixture at room temperature for 30-60 minutes.[7]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture by rotary evaporation to remove the methanol.[7]

-

Acidify the aqueous residue with 1N hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.[7]

-

Extract the product with ethyl acetate.[7]

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[7]

-

Evaporate the solvent under reduced pressure to yield this compound as a solid.[7]

Causality Behind Experimental Choices: The use of an ester of pyruvic acid in the initial condensation step often leads to a cleaner reaction and higher yields of the quinoxaline ester compared to the direct use of the keto acid. The subsequent hydrolysis under basic conditions is a standard and efficient method for converting the ester to the desired carboxylic acid.

Diagram of the Classical Synthesis Pathway

Caption: Classical two-step synthesis of MQCA.

Modern Synthetic Approaches

Modern synthetic chemistry offers several alternative routes to MQCA and its derivatives, often with improved yields, milder reaction conditions, or the ability to introduce diverse functionalities.

3.2.1. Synthesis from Quinoxaline-1,4-dioxide Precursors

A notable modern approach involves the synthesis of this compound derivatives from quinoxaline-1,4-dioxide precursors. This method is particularly useful for creating derivatives with specific substitutions on the benzene ring.

Experimental Protocol: Synthesis from a Dichloroquinoxaline 1,4-dioxide

This protocol describes the synthesis of a substituted MQCA derivative, highlighting the versatility of this approach.

-

Beirut Reaction: React a substituted benzofuroxan with a 1,3-dicarbonyl compound (e.g., acetoacetic ester) in the presence of a base like K₂CO₃ to form a substituted 3-methylquinoxaline 1,4-dioxide.[5]

-

Nucleophilic Aromatic Substitution: The resulting quinoxaline 1,4-dioxide can then undergo nucleophilic aromatic substitution to introduce further diversity.[5]

-

Reduction and Hydrolysis: The 1,4-dioxide can be reduced, and the ester hydrolyzed to yield the final carboxylic acid. A patented method describes the reduction of a quinoxaline-1,4-dioxide derivative using potassium iodide or sodium hydrosulfite, followed by alkaline hydrolysis.

Diagram of a Modern Synthetic Pathway

Caption: A modern synthetic route to MQCA derivatives.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of MQCA is essential for its analysis and application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈N₂O₂ | [3][8] |

| Molecular Weight | 188.18 g/mol | [3][8] |

| CAS Number | 74003-63-7 | [3][8] |

| Appearance | Yellow Solid | [9] |

| Melting Point | 188-190 °C (decomposes) | [10] |

| Solubility | DMF: 25 mg/mL; DMSO: 30 mg/mL | [3][11] |

| pKa | (Not readily available) | |

| LogP | (Not readily available) |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of MQCA.

-

¹H NMR: The proton NMR spectrum of the deuterated analogue (this compound-d₄) shows characteristic aromatic proton signals, and a methyl singlet. In the non-deuterated form, the methyl protons typically appear as a singlet around 2.8 ppm. The aromatic protons resonate in the range of 7.3-8.1 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbon, the carboxylic acid carbon, and the carbons of the quinoxaline ring system.

-

IR Spectroscopy: The infrared spectrum of this compound-d₄ shows a characteristic O-H stretch at 3402 cm⁻¹ and a C=O stretch at 1718 cm⁻¹.[12]

-

UV-Vis Spectroscopy: MQCA exhibits absorption maxima at approximately 236, 317, and 477 nm.[3]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight.

Biological Activity and Applications

The biological significance of MQCA is multifaceted, ranging from its role as a biomarker to its potential as a therapeutic agent.

Table 2: Biological Activities and Applications of this compound and its Derivatives

| Area of Application | Description | Key Findings | Source(s) |

| Veterinary Medicine | Major metabolite of the antibiotic Olaquindox. Used as a marker for Olaquindox residue in animal tissues. | Sensitive methods for its detection in chicken and pork have been developed using LC-MS/MS. | [13][14][15] |

| Anticancer Research | Derivatives of 3-methylquinoxaline are being investigated as potential anticancer agents. | Certain derivatives have shown promising cytotoxic activities against various cancer cell lines. | [6] |

| Antimycobacterial Research | Quinoxaline-2-carboxylic acid derivatives are being explored for their activity against Mycobacterium tuberculosis. | Some 3-methylquinoxaline 1,4-dioxide derivatives exhibit significant antimycobacterial activity. | [5] |

| Cell Biology | Induces cell cycle arrest at the S phase and is toxic to Chang liver cells. | The toxicity is concentration- and time-dependent. | [3] |

Diagram of the Biological Significance of MQCA

Caption: The central role of MQCA in different scientific fields.

Conclusion

This compound, a molecule with historical roots in classical heterocyclic chemistry, has evolved into a compound of significant contemporary interest. Its synthesis, accessible through both traditional and modern methods, provides a platform for the development of novel derivatives. The established role of MQCA as a biomarker in veterinary medicine is now complemented by its growing potential in medicinal chemistry. This guide has provided a detailed overview of the discovery, synthesis, properties, and applications of MQCA, intended to serve as a valuable resource for scientists and researchers. The continued exploration of this versatile quinoxaline derivative is poised to yield further advancements in both analytical and therapeutic sciences.

References

- 1. mtieat.org [mtieat.org]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. MQCA(3-methyl quinoxaline-2-carboxylic acid)ELISA Kit - Elabscience® [elabscience.com]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 3-Methyl-quinoxaline-2-carboxylic Acid synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | C10H8N2O2 | CID 6484678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Methyl-quinoxaline-2-carboxylic Acid | 74003-63-7 [chemicalbook.com]

- 10. usbio.net [usbio.net]

- 11. 3-Methyl-quinoxaline-2-carboxylic Acid CAS#: 74003-63-7 [m.chemicalbook.com]

- 12. rivm.nl [rivm.nl]

- 13. [Determination of this compound of olaquindox marker residue in chicken muscles by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Determination of 3-Methyl-quinoxaline-2-carboxylic Acid and Quinoxaline-2-carboxylic Acid in Pork Based on a Background Fluorescence Quenching Immunochromatographic Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

What are the physical and chemical properties of 3-Methylquinoxaline-2-carboxylic acid?

Introduction

3-Methylquinoxaline-2-carboxylic acid (MQCA) is a heterocyclic compound of significant interest in the fields of veterinary medicine, drug discovery, and analytical chemistry. Structurally, it features a quinoxaline core, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring, substituted with a methyl group at the 3-position and a carboxylic acid group at the 2-position. This arrangement of functional groups imparts a unique combination of physical and chemical properties that are central to its biological activities and analytical detection.

Primarily known as a major and stable metabolite of the veterinary drugs Olaquindox and Carbadox, MQCA serves as a crucial marker for monitoring the use of these substances in livestock.[1][2][3] The presence of MQCA in animal-derived food products is an indicator of the administration of the parent drugs, which have raised safety concerns due to their potential genotoxic and carcinogenic properties.[2][4] Beyond its role as a biomarker, the quinoxaline scaffold is a recognized pharmacophore in medicinal chemistry, and derivatives of quinoxaline-2-carboxylic acid are being actively investigated for various therapeutic applications, including novel antimicrobial and anticancer agents.[5][6][7]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. The information presented herein is synthesized from established scientific literature and technical data sources to ensure accuracy and reliability.

Chemical Structure

The molecular structure of this compound is fundamental to its properties and reactivity.

Caption: Molecular structure of this compound.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analytical detection.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈N₂O₂ | [2] |

| Molecular Weight | 188.18 g/mol | |

| Appearance | Yellow solid or neat oil | [1][2] |

| Melting Point | 168-170 °C | |

| Boiling Point (Predicted) | 347.1 ± 37.0 °C at 760 mmHg | |

| Density (Predicted) | 1.355 g/cm³ | |

| Solubility | DMF: 25 mg/mLDMSO: 30 mg/mLEthanol: 25 mg/mLDMSO:PBS (pH 7.2) (1:10): 0.1 mg/mL | [2] |

| Flash Point (Predicted) | 163.7 °C |

Chemical and Spectroscopic Properties

The chemical behavior of this compound is dictated by its aromatic quinoxaline ring system and the presence of the carboxylic acid and methyl functional groups.

Acidity

Spectroscopic Data

-

UV-Vis Spectroscopy: The ultraviolet-visible spectrum of this compound exhibits absorption maxima (λmax) at 236, 317, and 477 nm, which are characteristic of the quinoxaline chromophore.[2]

-

Infrared (IR) Spectroscopy: Key IR spectral features include a broad O-H stretching band around 3402 cm⁻¹ and a strong C=O stretching band at approximately 1718 cm⁻¹, confirming the presence of the carboxylic acid group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy of the deuterated analogue (this compound-d₄) in CD₃OD shows a characteristic singlet for the methyl (CH₃) protons at approximately 2.85 ppm. The aromatic protons of the quinoxaline ring system appear in the downfield region.

-

Mass Spectrometry: Electron impact mass spectrometry of the deuterated analogue reveals a molecular ion peak (M⁺) at m/z 192. A significant fragment is observed at m/z 148, corresponding to the loss of CO₂ from the parent molecule.

Synthesis

This compound can be synthesized via the hydrolysis of its corresponding methyl ester, methyl 3-methylquinoxaline-2-carboxylate.[1] This straightforward and high-yielding reaction is a common laboratory-scale preparation method.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 3-methylquinoxaline-2-carboxylate

-

Methanol (MeOH)

-

2N Sodium Hydroxide (NaOH) solution

-

1N Hydrochloric acid (HCl) solution

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve methyl 3-methylquinoxaline-2-carboxylate (e.g., 0.20 g, 0.99 mmol) in a mixture of methanol (8 mL) and 2N sodium hydroxide solution (2 mL).[1]

-

Stir the reaction mixture at room temperature for 30 minutes.[1]

-

Concentrate the reaction mixture to approximately one-third of its original volume using a rotary evaporator.[1]

-

Acidify the remaining solution to a pH of approximately 2-3 with 1N hydrochloric acid.[1]

-

Extract the aqueous solution with ethyl acetate (3 x 15 mL).[1]

-

Combine the organic extracts and wash sequentially with water and saturated brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate.[1]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the solid product.[1]

-

Dry the resulting solid under high vacuum to yield this compound.[1] A typical yield for this reaction is around 87%.[1]

Caption: A step-by-step workflow for the laboratory synthesis of MQCA.

Biological Activity and Applications in Drug Development

The biological significance of this compound is multifaceted, extending from its role as a metabolite to its potential as a scaffold for therapeutic agents.

Metabolite of Veterinary Drugs

MQCA is the principal metabolite of Olaquindox and Carbadox, which are quinoxaline-1,4-dioxide derivatives used as antimicrobial growth promoters in swine.[1][2] The parent compounds are known to undergo metabolic reduction in vivo to form MQCA. Due to the toxicological concerns associated with the parent drugs, regulatory agencies worldwide monitor the levels of MQCA in animal tissues as a marker for their use.[2] Sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the detection and quantification of MQCA in food products.

Cytotoxicity and Genotoxicity

Studies have shown that this compound exhibits cytotoxic and genotoxic effects in various cell lines. It has been reported to induce cell cycle arrest at the S phase and is toxic to Chang liver cells in a concentration- and time-dependent manner.[1][2][4] This inherent biological activity underscores the importance of monitoring its presence in the food chain.

Therapeutic Potential

The quinoxaline ring is a privileged scaffold in medicinal chemistry, and numerous derivatives have been explored for their therapeutic potential.

-

Antimycobacterial Agents: Novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have shown promising activity against Mycobacterium tuberculosis.[5][6] These compounds are believed to act as DNA-damaging agents, highlighting a potential mechanism of action for this class of molecules.[5][6]

-

Anti-cancer Agents: Researchers have designed and synthesized 3-methylquinoxaline derivatives as potential anti-cancer agents that target VEGFR-2, a key receptor involved in angiogenesis.[7] Some of these derivatives have exhibited promising cytotoxic activities against human cancer cell lines and have been shown to induce apoptosis.[7]

The chemical versatility of the carboxylic acid group in MQCA allows for its derivatization to generate a library of compounds for screening against various biological targets, making it an attractive starting point for drug discovery programs.

Caption: A diagram illustrating the interconnected roles and applications of MQCA.

Conclusion

This compound is a molecule with a dual identity. On one hand, it is a critical analytical target for ensuring food safety due to its status as a persistent metabolite of certain veterinary drugs. On the other hand, its quinoxaline core structure presents a promising platform for the development of new therapeutic agents. A thorough understanding of its physical and chemical properties is paramount for both of these endeavors. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working with this versatile compound, enabling them to navigate the challenges and capitalize on the opportunities it presents in their respective fields.

References

- 1. This compound | C10H8N2O2 | CID 6484678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-Methyl-quinoxaline-2-carboxylic Acid | 74003-63-7 [chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. scbt.com [scbt.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. zeptometrix.com [zeptometrix.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-Methylquinoxaline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylquinoxaline-2-carboxylic acid (MQCA) is a significant heterocyclic compound, recognized primarily as a major metabolite of the veterinary drug olaquindox, which has been used as a growth promoter in livestock.[1] Its detection and characterization are crucial for monitoring drug residues in food products and for understanding the metabolic pathways of quinoxaline-based pharmaceuticals. This guide provides a comprehensive analysis of the spectroscopic data for MQCA, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. As Senior Application Scientists, our aim is to not only present the data but also to elucidate the underlying principles and experimental considerations that ensure the trustworthiness and accuracy of these analytical methods.

Molecular Structure and Spectroscopic Overview

The structural integrity of a molecule is unequivocally established through the synergistic interpretation of various spectroscopic techniques. For this compound, with the molecular formula C₁₀H₈N₂O₂, each method provides a unique piece of the structural puzzle.

-

NMR spectroscopy reveals the carbon-hydrogen framework, detailing the chemical environment, connectivity, and spatial relationships of the atoms.

-

IR spectroscopy identifies the functional groups present by probing their characteristic vibrational frequencies.

-

Mass spectrometry provides the molecular weight and offers insights into the molecule's fragmentation pattern upon ionization, further confirming its structure.

The following sections will delve into the specifics of each technique, presenting the data in a clear, tabular format, followed by an in-depth analysis grounded in established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides a detailed map of the molecule's atomic framework.

Experimental Protocol: NMR Spectroscopy

A robust and reproducible NMR protocol is fundamental to acquiring high-quality data. The following is a generalized procedure for the analysis of small organic molecules like MQCA.

Causality in Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances. For carboxylic acids, polar solvents like DMSO-d₆ or CD₃OD are often preferred due to their excellent dissolving power for such compounds.[2]

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. Based on data for a deuterated analog in CD₃OD, the following is the expected and interpreted ¹H NMR spectrum for this compound.[3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 - 8.20 | m | 2H | H-5, H-8 |

| ~7.85 - 7.95 | m | 2H | H-6, H-7 |

| 2.85 | s | 3H | -CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 7.85 - 8.20): The four protons on the benzene ring of the quinoxaline moiety are expected to resonate in this downfield region due to the deshielding effect of the aromatic ring current. They typically appear as a complex multiplet (m) due to spin-spin coupling between adjacent protons. The protons at positions 5 and 8 are generally shifted further downfield compared to those at positions 6 and 7 due to their proximity to the pyrazine ring nitrogens.

-

Methyl Protons (δ 2.85): The three protons of the methyl group attached to C-3 appear as a sharp singlet (s) at approximately 2.85 ppm.[3] The singlet multiplicity indicates that there are no adjacent protons to couple with. Its chemical shift is in the expected region for a methyl group attached to an sp²-hybridized carbon in a heteroaromatic system.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly dependent on the solvent, concentration, and temperature. In aprotic solvents like DMSO-d₆, it would typically appear as a broad singlet at a very downfield position (often >12 ppm). In protic solvents like CD₃OD, it may exchange with the deuterium of the solvent and become unobservable.

¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) (Predicted) | Carbon Assignment |

| ~168 | -COOH |

| ~155 | C-3 |

| ~145 | C-2 |

| ~142 | C-8a |

| ~140 | C-4a |

| ~131 | C-6 |

| ~130 | C-7 |

| ~129 | C-5 |

| ~128 | C-8 |

| ~22 | -CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (δ ~168): The carbon of the carboxylic acid group is expected to be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.

-

Quaternary Carbons (δ ~140-155): The sp²-hybridized quaternary carbons of the quinoxaline ring (C-2, C-3, C-4a, and C-8a) are expected in this region. The carbons directly attached to nitrogen (C-2 and C-3) will be significantly deshielded.

-

Aromatic CH Carbons (δ ~128-131): The four carbons of the benzene ring (C-5, C-6, C-7, and C-8) that are attached to protons are expected in this range.

-

Methyl Carbon (δ ~22): The sp³-hybridized carbon of the methyl group is expected to be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Experimental Protocol: FT-IR Spectroscopy

For solid samples like MQCA, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.

Trustworthiness of the Protocol: The KBr pellet method, when performed correctly with thoroughly dried KBr, provides a high-quality spectrum by minimizing scattering and interference from atmospheric water and CO₂.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Medium-Strong | O-H stretch (carboxylic acid) |

| ~3100-3000 | Weak | Aromatic C-H stretch |

| ~2900 | Weak | Aliphatic C-H stretch |

| 1718 | Strong | C=O stretch (carboxylic acid) |

| ~1600-1450 | Medium | C=C and C=N ring stretching |

| ~1250 | Medium | C-O stretch |

| ~770 | Strong | C-H out-of-plane bending |

Interpretation of the IR Spectrum:

-

O-H Stretch (~3400 cm⁻¹): A very broad and prominent absorption in this region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[3]

-

C=O Stretch (1718 cm⁻¹): A strong, sharp absorption at this wavenumber is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid group.[3]

-

C=C and C=N Ring Stretching (~1600-1450 cm⁻¹): Multiple bands in this region are attributed to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoxaline aromatic system.

-

C-H Bending (~770 cm⁻¹): A strong absorption in this region is typical for the out-of-plane C-H bending of the four adjacent hydrogen atoms on the benzene ring, suggesting a 1,2-disubstituted benzene system.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and valuable structural information from its fragmentation pattern. Electron Impact (EI) is a common ionization technique that leads to extensive fragmentation.

Experimental Protocol: Electron Impact Mass Spectrometry

Expertise in Interpretation: The 70 eV electron energy is a standard in EI-MS, providing enough energy to cause reproducible fragmentation patterns, which are like a "fingerprint" for a given molecule and can be compared to spectral libraries.

Mass Spectral Data

The molecular weight of this compound is 188.18 g/mol .[5] The expected mass spectrum would show a molecular ion peak at m/z = 188. The fragmentation pattern can be inferred from the data of its deuterated analog.[3]

| m/z | Proposed Fragment | Neutral Loss |

| 188 | [C₁₀H₈N₂O₂]⁺˙ (Molecular Ion, M⁺˙) | - |

| 170 | [M - H₂O]⁺˙ | H₂O |

| 144 | [M - CO₂]⁺˙ | CO₂ |

| 143 | [M - COOH]⁺ | COOH |

| 116 | [C₈H₆N]⁺ | CO from m/z 144 |

Interpretation of the Mass Spectrum:

-

Molecular Ion (m/z 188): The peak corresponding to the intact molecule after the loss of one electron. Its presence confirms the molecular weight of the compound.

-

Loss of Water (m/z 170): A fragment resulting from the elimination of a water molecule from the molecular ion. This is a common fragmentation pathway for carboxylic acids.

-

Loss of Carbon Dioxide (m/z 144): The loss of a CO₂ molecule (44 Da) is a very characteristic fragmentation for carboxylic acids, often leading to a significant peak.

-

Loss of Carboxyl Radical (m/z 143): The cleavage of the bond between the carboxylic acid group and the quinoxaline ring results in the loss of a COOH radical (45 Da).

-

Further Fragmentation (m/z 116): The fragment at m/z 144 can further lose a molecule of carbon monoxide (CO, 28 Da) to give the ion at m/z 116.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of the key carboxylic acid and quinoxaline functional groups, and the mass spectrum verifies the molecular weight and reveals a characteristic fragmentation pattern. This in-depth guide, by integrating experimental data with established scientific principles, serves as an authoritative resource for researchers and professionals in the fields of analytical chemistry, drug metabolism, and food safety.

References

The Metabolic Conversion of Olaquindox to 3-Methylquinoxaline-2-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olaquindox, a quinoxaline-1,4-di-N-oxide derivative, has been historically utilized as a growth-promoting agent in veterinary medicine. However, concerns regarding its potential toxicity have necessitated a thorough understanding of its metabolic fate. This technical guide provides an in-depth exploration of the metabolic pathway leading to the formation of a key metabolite, 3-Methylquinoxaline-2-carboxylic acid (MQCA). We will dissect the core biochemical transformations, elucidate the enzymatic machinery involved, and detail the analytical methodologies requisite for the robust identification and quantification of these compounds. This document is intended to serve as a critical resource for professionals engaged in drug metabolism research, food safety assessment, and veterinary drug development.

Introduction: The Significance of Olaquindox Metabolism

Olaquindox has been employed in the livestock industry to enhance feed efficiency and prevent bacterial enteritis.[1] Its use, however, has been curtailed in many regions due to toxicological concerns, including potential carcinogenicity and mutagenicity, which are closely linked to its metabolic products.[2][3] The biotransformation of olaquindox in vivo is a complex process that dictates its residue profile in edible tissues and, consequently, its safety for consumers. A comprehensive understanding of these metabolic pathways is paramount for establishing appropriate withdrawal periods and developing sensitive monitoring programs.[4]

The formation of this compound (MQCA) is a significant event in the metabolic cascade of olaquindox.[1] Historically, MQCA was designated as the marker residue for monitoring olaquindox use in food-producing animals.[3] While more recent research has pointed to other metabolites as potentially more persistent markers, the pathway to MQCA remains a critical area of study for understanding the complete metabolic profile of the parent drug.

The Metabolic Pathway: From Olaquindox to MQCA

The conversion of olaquindox to MQCA is not a single reaction but a multi-step process primarily involving two major types of biochemical transformations: N-oxide reduction and side-chain modification (oxidation and hydrolysis).[1][2] This metabolic journey significantly alters the chemical properties of the initial compound, influencing its distribution, persistence, and ultimate excretion from the body.

Phase I Metabolism: The Core Transformations

The initial steps in the breakdown of olaquindox are categorized as Phase I metabolic reactions, which introduce or expose functional groups on the parent molecule.

The primary and most crucial metabolic route for olaquindox is the sequential reduction of its two N-oxide groups.[5][6] This process is catalyzed by a consortium of enzymes, including cytochrome P450 (CYP) enzymes, aldehyde oxidase, and xanthine oxidoreductase, primarily in the liver.[2][6] The reduction occurs in a stepwise manner, first forming a mono-N-oxide intermediate and subsequently the fully deoxygenated quinoxaline core.[1]

The enzymatic reduction of the N-oxide functionalities can be influenced by the physiological environment, with hypoxic (low oxygen) conditions in tissues potentially favoring this pathway.[6] This reductive metabolism is a critical activation step, as the resulting metabolites are often more reactive than the parent compound.

Concurrently or subsequently to the N-oxide reduction, the N-(2-hydroxyethyl) side chain of olaquindox undergoes modification. This process involves the oxidation of the terminal hydroxyl group to a carboxylic acid, followed by the hydrolysis of the amide bond.[1][2] This hydrolytic cleavage is the final key step that liberates this compound (MQCA).[2]

The following DOT graph illustrates the key steps in the metabolic conversion of olaquindox to MQCA.

Caption: Metabolic pathway of Olaquindox to MQCA.

Analytical Methodologies for Metabolite Profiling

The elucidation of the olaquindox metabolic pathway relies on robust and sensitive analytical techniques capable of identifying and quantifying the parent drug and its various metabolites in complex biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[7][8]

Sample Preparation: The Foundation of Accurate Analysis

The primary challenge in analyzing tissue samples is the efficient extraction of the target analytes while minimizing interferences from the biological matrix. The choice of extraction and cleanup procedures is therefore critical for obtaining reliable and reproducible results.

A common and effective approach involves the following steps:

-

Homogenization: Tissue samples (e.g., liver, kidney, muscle) are homogenized to ensure a uniform consistency.[4]

-

Extraction: An organic solvent, often a mixture containing methanol or acetonitrile, is used to extract the analytes from the tissue homogenate.[7] The pH of the extraction medium is a crucial parameter, with mildly acidic conditions often employed to improve the recovery of acidic metabolites like MQCA.[4][7]

-

Cleanup: Solid-phase extraction (SPE) is a widely used technique to remove interfering substances from the extract.[4][7] The choice of SPE sorbent is critical and is selected based on the physicochemical properties of the analytes and the matrix components. For instance, a mixed-mode anion-exchange sorbent can be effective for retaining and isolating acidic metabolites like MQCA.[3]

The rationale for a multi-step sample preparation protocol is to achieve a clean extract that is compatible with the LC-MS/MS system, thereby enhancing sensitivity and reducing matrix effects that can suppress or enhance the analyte signal.[9]

The following DOT graph outlines a typical experimental workflow for the analysis of olaquindox metabolites.

Caption: Experimental workflow for olaquindox metabolite analysis.

LC-MS/MS Analysis: The Key to Identification and Quantification

Once a clean extract is obtained, LC-MS/MS analysis provides the necessary selectivity and sensitivity for the definitive identification and quantification of olaquindox and its metabolites.

-

Liquid Chromatography (LC): The LC system separates the different compounds in the extract based on their physicochemical properties, such as polarity. This separation is crucial for resolving isomers and minimizing ion suppression in the mass spectrometer. The choice of the stationary phase (e.g., C18) and the mobile phase composition and gradient are optimized to achieve the best possible separation of the target analytes.[7][8]

-

Tandem Mass Spectrometry (MS/MS): The mass spectrometer serves as a highly selective and sensitive detector. In MS/MS, a specific parent ion (corresponding to the molecular weight of the analyte) is selected and fragmented, and the resulting product ions are monitored. This multiple reaction monitoring (MRM) provides a high degree of certainty in the identification and quantification of the target compound, even at very low concentrations.[7] The optimization of MS/MS parameters, such as collision energy, is essential for maximizing the signal intensity of the product ions and achieving the desired sensitivity.[10]

Method Validation: Ensuring Data Integrity

A critical aspect of any analytical method is its validation to ensure that it is fit for its intended purpose. Key validation parameters include:

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.[7]

-

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings (precision).[7]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy.[7]

-

Recovery: The efficiency of the extraction procedure, determined by comparing the amount of analyte measured in a spiked sample to the amount added.[7]

Quantitative Data Summary

The following table summarizes representative quantitative data for the key metabolite MQCA in various animal tissues, highlighting its persistence and distribution.

| Species | Tissue | Withdrawal Time (days) | Mean MQCA Concentration (µg/kg) | Reference |

| Pig | Liver | 3 | 35.8 | [4] |

| Pig | Kidney | 7 | 45.6 | [4] |

| Broiler | Liver | 3 | Not Detected | [4] |

| Broiler | Kidney | 5 | Not Detected | [4] |

Conclusion

The metabolic pathway of olaquindox to this compound is a complex series of enzymatic reactions involving N-oxide reduction and side-chain modifications. A thorough understanding of this pathway is essential for assessing the safety of olaquindox and for developing effective methods for residue monitoring. The analytical workflows detailed in this guide, centered around LC-MS/MS, provide the necessary tools for researchers and regulatory bodies to accurately profile and quantify these critical metabolites. As the field of veterinary drug metabolism continues to evolve, a continued focus on the intricate biotransformation pathways of compounds like olaquindox will remain a cornerstone of ensuring food safety and public health.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metabolism of carbadox, olaquindox, mequindox, quinocetone and cyadox: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The metabolism and N-oxide reduction of olaquindox in liver preparations of rats, pigs and chicken - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. Optimization of liquid chromatography and mass spectrometry parameters based on LC-QQQ: A case study on lysinoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]

A Technical Guide to the In Vivo Metabolism of Carbadox: Formation of the Marker Residue Quinoxaline-2-Carboxylic Acid

Abstract: This technical guide provides an in-depth examination of the in vivo metabolic fate of carbadox, a quinoxaline-1,4-dioxide antimicrobial agent used in the swine industry. A critical clarification is addressed herein: the principal and regulatory marker residue of carbadox is quinoxaline-2-carboxylic acid (QCA) , not 3-methylquinoxaline-2-carboxylic acid (MQCA). MQCA is the established marker for a related compound, olaquindox.[1][2][3] This document delineates the multi-step biotransformation pathway from carbadox to QCA, explores the toxicological implications of its various metabolites, and details the regulatory framework governing its use. Furthermore, a comprehensive, field-proven experimental protocol for conducting in vivo studies to quantify QCA in edible tissues is provided, complete with workflows and data presentation standards for researchers and drug development professionals.

Section 1: Introduction to Carbadox and its Regulatory Context

Overview and Application of Carbadox

Carbadox is a synthetic antimicrobial drug belonging to the quinoxaline-1,4-dioxide class. For decades, it has been administered in medicated feed to young swine for therapeutic and production purposes, including the control of swine dysentery and bacterial enteritis, and for promoting weight gain and improving feed efficiency.[4][5][6] Its mechanism of action involves the inhibition of bacterial DNA synthesis, leading to a bactericidal effect.[6] Despite its efficacy, the use of carbadox has been subject to significant regulatory scrutiny due to toxicological concerns.

Critical Distinction: Carbadox vs. Olaquindox Metabolites

A frequent point of confusion in the analysis of quinoxaline drug residues lies in the differentiation between the metabolites of carbadox and a structurally similar drug, olaquindox. It is crucial to understand:

-

Carbadox is metabolized in vivo to Quinoxaline-2-carboxylic acid (QCA) . QCA is the designated marker residue used by regulatory agencies to monitor for the presence of carbadox residues in edible tissues.[1][4][5]

-

Olaquindox is metabolized to This compound (MQCA) . MQCA serves as the marker residue for olaquindox.[1][3][7]

This guide will focus exclusively on the scientifically accurate metabolic pathway of carbadox to its correct marker, QCA.

Toxicological Concerns and Regulatory Landscape

The primary safety issue with carbadox stems from its carcinogenicity, as demonstrated in laboratory animals.[8][9][10] The parent drug and its initial metabolite, desoxycarbadox, are identified as genotoxic carcinogens.[5][11] This has led to a ban on its use in food animals in many jurisdictions, including the European Union and Canada.[6]

In the United States, its use is permitted with a mandatory, lengthy withdrawal period before slaughter to ensure that residues of carcinogenic concern deplete to levels considered safe for consumers.[6] The U.S. Food and Drug Administration (FDA) has engaged in a prolonged review of carbadox's safety, focusing on the adequacy of the analytical method for QCA to monitor for the more dangerous carcinogenic residues.[8][9][10][12] In November 2023, the FDA revoked the approved regulatory method for carbadox, citing an inability to establish a clear relationship between the concentration of the marker residue QCA and the concentration of the total residue of carcinogenic concern.[12]

Section 2: The In Vivo Metabolic Pathway: Carbadox to QCA

The biotransformation of carbadox is an extensive, multi-step process primarily occurring in the liver. The pathway is characterized by reductive and cleavage reactions that progressively detoxify the parent compound into its more stable and non-carcinogenic end-product, QCA.[5][13]

Step-wise Metabolic Conversion

-

N-Oxide Group Reduction: The initial and most critical metabolic step is the rapid reduction of the N-oxide groups on the quinoxaline ring. This process converts carbadox into several intermediates, most notably desoxycarbadox (DCBX) . This metabolite is of high toxicological concern as it retains the carcinogenic properties of the parent compound.[5][11][14] This reduction is a key detoxification gateway; however, the persistence of DCBX is a primary focus of regulatory safety assessments.[15]

-

Side-Chain Cleavage: Following or concurrent with the N-oxide reduction, the methylcarbazate side-chain is cleaved from the quinoxaline ring.[5][13] This cleavage can generate intermediates such as quinoxaline-1,4-di-N-oxide-2-carboxaldehyde and hydrazine.[5][13] Hydrazine itself is a recognized carcinogen, though it is considered a minor and transient metabolite.[11][13]

-

Oxidation to Carboxylic Acid: The resulting carboxaldehyde intermediate is subsequently oxidized to form the stable, terminal metabolite, quinoxaline-2-carboxylic acid (QCA) .[5] QCA is the most persistent metabolite and is the only residue typically detectable in edible tissues after the mandated withdrawal period.[5][11] Importantly, extensive toxicological studies have shown QCA to be non-carcinogenic.[11][16]

Metabolic Pathway Diagram

The following diagram illustrates the sequential conversion of carbadox to QCA.

Caption: In vivo metabolic pathway of Carbadox to QCA.

Section 3: Quantitative Data & Regulatory Limits

The depletion of carbadox and its metabolites from edible tissues is a function of time. Regulatory agencies establish Maximum Residue Limits (MRLs) and withdrawal periods based on depletion studies to ensure consumer safety.

Residue Depletion and MRLs

Studies show that the parent drug carbadox and the carcinogenic metabolite desoxycarbadox are rapidly eliminated, typically falling below the limit of detection (<5 µg/kg) within 72 hours of drug withdrawal.[5][15] However, QCA, the marker residue, persists for a much longer period.[1][17] The MRLs established by regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) are based on the concentration of QCA.

| Compound | Tissue | JECFA MRL (1990) | Depletion Characteristics |

| Carbadox | Liver, Muscle | Not Applicable | Depletes to <2 ppb within 72 hours.[15] |

| Desoxycarbadox | Liver, Muscle | Not Applicable | Depletes to trace levels (<2 ppb) within 72 hours.[15] |

| QCA (Marker) | Liver | 30 µg/kg (ppb) | The most persistent residue, detectable for weeks.[1][5][17] |

| QCA (Marker) | Muscle | 5 µg/kg (ppb) | Depletes faster than in liver.[5][11] |

Note: These MRLs were later withdrawn by JECFA due to new data on the persistence of desoxycarbadox and uncertainties in the residue data.[18]

Section 4: Experimental Protocol for In Vivo Analysis of QCA

This section provides a robust, step-by-step methodology for an in vivo study to determine the depletion of QCA from swine tissues. The protocol is designed as a self-validating system, incorporating essential quality control measures.

Study Rationale and Design

Objective: To quantify the concentration of QCA in swine liver over a time course following the cessation of a carbadox-medicated feeding regimen.

Experimental Justification:

-

Animal Model: Domestic swine (target species) are used to provide biologically relevant data.

-

Tissue Matrix: Liver is selected as the target tissue due to it being the primary site of metabolism and the tissue where QCA residues are most persistent.[4]

-

Analytical Method: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard, providing the necessary sensitivity and specificity for unambiguous identification and quantification of QCA at trace levels.[17][19][20]

-

Sample Preparation: Alkaline hydrolysis is a critical step required to release protein-bound QCA residues, ensuring an accurate measurement of the total QCA concentration.[20][21][22]

Step-by-Step Methodology

-

Animal Dosing Phase:

-

Acclimate a cohort of young pigs (e.g., 15-20 kg) to a baseline, non-medicated diet for 7 days.

-

Administer feed medicated with carbadox at the standard commercial dose (e.g., 55 mg/kg) for a specified period (e.g., 14 consecutive days).[5]

-

Ensure ad libitum access to medicated feed and water.

-

-

Withdrawal and Sampling Phase:

-

At Day 0, switch all animals to the non-medicated baseline diet. This marks the beginning of the withdrawal period.

-

At predetermined time points (e.g., Day 0, 1, 3, 7, 14, 21, 28, 42), euthanize a subset of animals (n=3-4 per time point).

-

Immediately collect liver samples, homogenize them, and store them at ≤ -20°C until analysis.

-

-

Sample Preparation and Extraction:

-

Weigh 2.0 g of homogenized liver tissue into a 50 mL polypropylene tube.

-

Spike the sample with a known concentration of an internal standard (e.g., deuterated quinoxaline-2-carboxylic acid, d4-QCA) to correct for extraction variability.

-

Add 10 mL of 1.0 M Sodium Hydroxide (NaOH) for alkaline hydrolysis.

-

Incubate in a shaking water bath at 60°C for 1 hour to release bound residues.[21]

-

Cool the sample and neutralize with 6 M Hydrochloric Acid (HCl).

-

Perform a liquid-liquid extraction by adding 15 mL of ethyl acetate, vortexing vigorously for 2 minutes, and centrifuging (e.g., 4000 x g for 10 min).

-

Transfer the organic (upper) layer to a new tube. Repeat the extraction.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Reconstitute the dried extract in a suitable loading buffer (e.g., 1 mL of 1% formic acid).

-

Condition an appropriate SPE cartridge (e.g., Oasis HLB or mixed-mode anion exchange) according to the manufacturer's protocol.[19][23]

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analyte (QCA) with a stronger solvent (e.g., 5% formic acid in methanol).

-

Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Quantification:

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of acetonitrile and 0.1% formic acid in water.[19]

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode, monitoring for specific parent-to-product ion transitions (Selected Reaction Monitoring - SRM) for both QCA and the d4-QCA internal standard.[20]

-

Quantification: Prepare a matrix-matched calibration curve by spiking blank liver extracts with known concentrations of QCA. Calculate the concentration in unknown samples by comparing the analyte/internal standard peak area ratio against the calibration curve.

-

Experimental Workflow Diagram

Caption: Workflow for QCA residue analysis in swine liver.

Section 5: Conclusion

The in vivo formation of quinoxaline-2-carboxylic acid (QCA) from carbadox is a well-characterized metabolic pathway central to the regulatory assessment of this veterinary drug. Understanding this biotransformation, from the carcinogenic parent compound to its non-carcinogenic marker residue, is paramount for ensuring food safety. The analytical protocols for monitoring QCA must be robust, specific, and sensitive, capable of detecting residues at or below established tolerance levels. As regulatory standards evolve, continued research into the relationship between the marker residue and the total residue of carcinogenic concern will remain a critical area for drug development professionals and food safety scientists.

References

- 1. thepigsite.com [thepigsite.com]

- 2. Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Confirmation of carbadox and olaquindox metabolites in porcine liver using liquid chromatography-electrospray, tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fao.org [fao.org]

- 6. Chapter 4 – Carbadox (quinoxalines) – Swine Antibiotherapy Handbook [open.lib.umn.edu]

- 7. caymanchem.com [caymanchem.com]

- 8. feedstuffs.com [feedstuffs.com]

- 9. Questions and Answers Regarding Carbadox | FDA [fda.gov]

- 10. food-safety.com [food-safety.com]

- 11. CARBADOX (addendum) (JECFA Food Additives Series 51) [inchem.org]

- 12. Federal Register :: Phibro Animal Health Corp.; Carbadox in Medicated Swine Feed; Revocation of Approved Method [federalregister.gov]

- 13. 700. Carbadox (WHO Food Additives Series 27) [inchem.org]

- 14. The metabolism of carbadox, olaquindox, mequindox, quinocetone and cyadox: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Liquid chromatographic monitoring of the depletion of carbadox and its metabolite desoxycarbadox in swine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. food.ec.europa.eu [food.ec.europa.eu]

- 17. tandfonline.com [tandfonline.com]

- 18. WHO | JECFA [apps.who.int]

- 19. [Determination of carbadox metabolites, quinoxaline-2-carboxylic acid and desoxycarbadox, in swine muscle and liver by liquid chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. research.manchester.ac.uk [research.manchester.ac.uk]

- 23. [Determination of this compound of olaquindox marker residue in chicken muscles by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Antimicrobial Screening of 3-Methylquinoxaline-2-carboxylic Acid

An In-Depth Technical Guide

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. The quinoxaline nucleus, a privileged heterocyclic structure, is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This guide provides a comprehensive technical framework for the preliminary antimicrobial screening of 3-Methylquinoxaline-2-carboxylic acid (MQCA). As a known major metabolite of the veterinary antibiotic olaquindox, MQCA presents a compelling case for investigation.[1][2] This document details the scientific rationale, step-by-step experimental protocols for both qualitative and quantitative screening, data interpretation, and a discussion of the potential mechanisms of action grounded in the established activities of the broader quinoxaline class.

Introduction: The Scientific Rationale for Screening MQCA

Quinoxaline derivatives have long been recognized for their diverse biological activities, including anticancer, antiviral, and antimicrobial effects.[3][4] Their planar, bicyclic structure allows for effective interaction with various biological targets. MQCA is of particular interest because it is the primary metabolite of olaquindox, a quinoxaline-1,4-dioxide derivative used as a growth promoter and antibacterial agent in livestock.[1] The metabolic conversion of a parent drug can yield compounds with retained, enhanced, or altered biological activity. Therefore, systematically evaluating the intrinsic antimicrobial properties of MQCA is a logical and necessary step in understanding the complete pharmacological profile of its parent compound and in the potential discovery of a new antimicrobial lead.

The working hypothesis is that MQCA may retain antimicrobial activity by interfering with essential bacterial processes. The broader class of quinoxaline 1,4-dioxides is known to exert antibacterial effects through bioreduction, leading to the generation of reactive oxygen species (ROS) and subsequent DNA damage.[5][6] While MQCA itself lacks the N-oxide groups, its core quinoxaline scaffold warrants a thorough investigation against a representative panel of pathogenic microbes.

Pre-Screening Compound Preparation and Characterization

Before initiating biological assays, the purity and identity of the test compound must be unequivocally established. This is a critical, self-validating step to ensure that any observed activity is attributable to MQCA and not to impurities.

2.1 Synthesis and Purification this compound can be synthesized via the hydrolysis of its corresponding methyl ester. A typical laboratory-scale procedure involves dissolving Methyl 3-methylquinoxaline-2-carboxylate in a methanol and sodium hydroxide solution.[7] The reaction mixture is stirred, concentrated, and then acidified to precipitate the carboxylic acid. The resulting solid is then extracted, washed, and dried under a high vacuum to yield the final product.[7]

2.2 Physicochemical Characterization

-

Identity: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular weight is approximately 188.18 g/mol .[8][9]

-

Purity: Assess purity using High-Performance Liquid Chromatography (HPLC). A purity level of >95% is required for antimicrobial screening.[9]

-

Solubility: Determine the solubility of MQCA in relevant solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of organic compounds for biological assays.[1] The final concentration of DMSO in the testing medium must be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microbes.

Experimental Design: A Two-Tiered Screening Approach

A robust preliminary screening strategy employs a tiered approach, moving from a broad, qualitative assessment to a precise, quantitative one. This workflow efficiently identifies promising activity while conserving resources.

Caption: Two-tiered antimicrobial screening workflow.

Tier 1: Agar Disk Diffusion for Qualitative Assessment

The disk diffusion method is a widely used preliminary test for antimicrobial activity.[10] It is a qualitative or semi-quantitative assay that identifies whether a compound can inhibit microbial growth on an agar surface.

4.1 Materials

-

Test Compound: this compound (MQCA)

-

Microbial Strains:

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 25923)

-

Gram-negative: Escherichia coli (e.g., ATCC 25922)

-

Fungal: Candida albicans (e.g., ATCC 90028)

-

-

Media: Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi.

-

Sterile paper disks (6 mm diameter)

-

Controls:

-

Positive Control: Standard antibiotic disk (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative Control: Disk impregnated with solvent (DMSO)

-

4.2 Step-by-Step Protocol

-

Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Using a sterile cotton swab, uniformly streak the standardized inoculum across the entire surface of the agar plate to create a confluent lawn of growth.

-

Disk Application: Aseptically place sterile paper disks onto the inoculated agar surface.

-

Compound Loading: Pipette a defined volume (e.g., 10 µL) of the MQCA stock solution onto a disk to achieve a specific concentration (e.g., 100 µ g/disk ). Apply the same volume of solvent to the negative control disk.

-

Incubation: Incubate the plates under appropriate conditions: 35-37°C for 18-24 hours for bacteria, and 28-30°C for 24-48 hours for fungi.

-

Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).

Tier 2: Broth Microdilution for Quantitative MIC Determination

If MQCA demonstrates activity in the disk diffusion assay (i.e., a clear zone of inhibition), the next step is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11] This is the gold standard for quantitative susceptibility testing.

5.1 Materials

-

96-well microtiter plates

-

Test Compound: MQCA stock solution

-

Microbial Strains: Same as Tier 1

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.

-

Controls:

-

Positive Control: Standard antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

Negative Control (Growth Control): Broth with inoculum and solvent only

-

Sterility Control: Broth only

-

5.2 Step-by-Step Protocol

-

Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 50 µL of the MQCA stock solution (at twice the highest desired final concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient.

-

Inoculum Addition: Prepare a microbial inoculum at a concentration that, when 50 µL is added to the wells, results in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Cover the plates and incubate under the same conditions as the disk diffusion assay.

-

MIC Determination: The MIC is determined by visual inspection as the lowest concentration of MQCA in which there is no visible turbidity (growth). This can be aided by using a growth indicator dye like resazurin.

Data Presentation and Interpretation

Results should be tabulated for clarity and easy comparison. The data below is hypothetical but representative of a typical screening output.

| Compound | Test Organism | Gram Stain | Disk Diffusion ZOI (mm) | Broth Microdilution MIC (µg/mL) |

| This compound | S. aureus | Positive | 14 | 64 |

| This compound | E. coli | Negative | 8 | >256 |

| This compound | C. albicans | N/A (Fungus) | 0 | >256 |

| Ciprofloxacin (Positive Control) | S. aureus | Positive | 25 | 1 |

| Ciprofloxacin (Positive Control) | E. coli | Negative | 30 | 0.5 |

| DMSO (Negative Control) | All Strains | N/A | 0 | N/A |

Interpretation:

-

In this hypothetical example, MQCA shows moderate activity against the Gram-positive bacterium S. aureus but weak or no activity against the Gram-negative E. coli and the fungus C. albicans.

-

The lack of a significant zone of inhibition against E. coli and the high MIC value suggest either intrinsic resistance or issues with compound penetration through the outer membrane of Gram-negative bacteria.

-

The results indicate that MQCA may have a narrow spectrum of activity, primarily targeting Gram-positive organisms.

Postulated Mechanism of Action: An Outlook

While dedicated mechanistic studies are beyond the scope of preliminary screening, the chemical nature of MQCA allows for informed speculation based on its parent class. The antimicrobial action of many quinoxaline 1,4-dioxides is linked to their ability to undergo enzymatic reduction within the bacterial cell, generating ROS that cause oxidative damage to DNA and other macromolecules.[5][12]

Caption: Postulated mechanism for quinoxaline-class antimicrobials.

Although MQCA lacks the N-oxide moieties responsible for this specific pathway, its core aromatic system could still interfere with bacterial processes such as DNA replication (e.g., via intercalation or inhibition of enzymes like DNA gyrase) or cellular respiration. Further studies, including macromolecule synthesis inhibition assays and resistance mutation analysis, would be required to elucidate its precise mechanism.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the preliminary antimicrobial screening of this compound. The proposed two-tiered approach, combining qualitative disk diffusion with quantitative broth microdilution, provides a solid foundation for assessing its antimicrobial potential and spectrum of activity. The connection of MQCA to the known antibiotic olaquindox provides a strong rationale for this investigation. Should promising activity be confirmed, future work should focus on elucidating the mechanism of action and exploring structure-activity relationships (SAR) through the synthesis and screening of related analogues to optimize potency and spectrum.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 美国GlpBio - this compound | Cas# 74003-63-7 [glpbio.cn]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Methyl-quinoxaline-2-carboxylic Acid synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | C10H8N2O2 | CID 6484678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Degradation pathways of 3-Methylquinoxaline-2-carboxylic acid in environmental samples

An In-Depth Technical Guide to the Environmental Degradation Pathways of 3-Methylquinoxaline-2-carboxylic Acid (MQCA)

Foreword: The Environmental Imperative

As Senior Application Scientists, we are positioned at the intersection of analytical chemistry and environmental science. Our role is not merely to measure contaminants but to understand their lifecycle—from introduction to ultimate fate. This compound (MQCA) presents a compelling case study. It is not a primary pollutant but a persistent metabolite of the widely used veterinary growth promoters, Olaquindox (OLQ) and Carbadox (CBX).[1][2][3][4][5] The toxicological concerns surrounding the parent compounds, including potential carcinogenic and mutagenic effects, necessitate a thorough understanding of the environmental behavior of their residues.[2][6] This guide provides a comprehensive framework for researchers investigating the environmental degradation of MQCA, synthesizing current knowledge to propose degradation pathways and offering robust, field-proven methodologies for their study.

Genesis and Environmental Introduction of MQCA

To comprehend the degradation of MQCA, one must first understand its origin. MQCA is the primary endpoint of in-vivo metabolism of quinoxaline-1,4-dioxide-based drugs like Olaquindox.[3][4] The metabolic process within the animal primarily involves the reduction of the N-oxide groups and the oxidation of the side chain to a carboxylic acid.[3]

The parent drug, Olaquindox, is rapidly absorbed and metabolized, with over 90% of the dose excreted, primarily in urine, within 48 hours.[7] Consequently, MQCA, along with other metabolites, is directly introduced into agricultural ecosystems through the application of animal manure as fertilizer. While the parent Olaquindox degrades swiftly in manure (below detection limits in 2-4 days) and soil (2-10 days), its metabolite, MQCA, exhibits greater persistence, making it the key terminal residue of regulatory and environmental concern.[7][8]

The overall environmental lifecycle can be visualized as a multi-stage process, beginning with the administration of the parent drug and culminating in the degradation of its principal metabolite in soil and water.

Principal Degradation Pathways

Direct experimental evidence on the specific degradation pathways of MQCA is limited. However, by leveraging data from its parent compounds and the known behavior of structurally similar aromatic carboxylic acids, we can construct scientifically robust, hypothetical pathways that serve as a foundation for future research.

Photodegradation

The quinoxaline scaffold is inherently sensitive to light. The parent compound, Olaquindox, is exceptionally photolabile, with aqueous solutions degrading by 97% within 7 hours of exposure to daylight.[7] It is highly probable that MQCA, sharing the same core structure, also undergoes significant photodegradation, representing a primary dissipation route in surface waters and on soil surfaces. The likely mechanism involves two key reactions: photo-decarboxylation and hydroxylation of the aromatic ring system.

The causality here is clear: the energy absorbed from UV radiation can directly cleave the bond between the carboxylic acid group and the quinoxaline ring, releasing CO₂. Concurrently, reactive oxygen species (ROS) generated by photosensitizers in natural waters can lead to the addition of hydroxyl groups to the benzene or pyrazine rings, increasing water solubility and susceptibility to further oxidative ring cleavage.

Microbial Degradation

The rapid disappearance of Olaquindox in manure and activated sludge is a testament to potent microbial degradation.[7] Aerobic conditions appear to favor more rapid breakdown.[9] For MQCA, the microbial degradation pathway likely mirrors that of other aromatic carboxylic acids, initiated by enzymatic hydroxylation followed by ring cleavage. Soil bacteria such as Pseudomonas species are known to degrade aromatic acids through such mechanisms.[10]

The proposed pathway begins with the action of mono- or dioxygenase enzymes, which hydroxylate the quinoxaline ring. This step is critical as it destabilizes the aromatic system, preparing it for cleavage. Subsequent enzymatic action opens the ring, leading to the formation of aliphatic intermediates that can then be funneled into central metabolic cycles like the Krebs cycle.

Factors Influencing Degradation Rates

The rate and dominant pathway of MQCA degradation are not static; they are governed by a matrix of environmental variables. Understanding these factors is crucial for predicting the persistence of MQCA in different environmental scenarios.

| Factor | Influence on Degradation Rate | Causality & Field Insights | Supporting Evidence |

| Sunlight Intensity | High | Direct photodegradation is a major pathway. Higher light intensity accelerates the rate of photo-decarboxylation and hydroxylation. Expect faster degradation in surface waters and on bare soil compared to incorporated manure. | The parent compound, Olaquindox, is highly photolabile, with a half-life of hours in daylight.[7] |

| Oxygen Availability | Moderate to High | Aerobic microbial respiration is generally more efficient for degrading complex aromatic compounds. Aerobic pathways often yield complete mineralization, while anaerobic degradation may be slower and result in persistent intermediates. | For Olaquindox, degradation is significantly faster under aerobic conditions compared to anaerobic ones.[9] |

| Temperature | Moderate | Microbial activity and reaction kinetics are temperature-dependent. Degradation of Olaquindox in manure is substantially faster at 37°C than at 4°C or 20°C. | The degradation of Olaquindox in manure is significantly accelerated at higher temperatures.[7] |

| pH | Low to Moderate | pH affects the chemical stability and bioavailability of MQCA. Quinoxaline-N-oxides (parent compounds) are known to be less stable in highly acidic or alkaline environments, though MQCA itself is more stable. pH also critically influences microbial enzyme activity. | Sample extraction protocols for MQCA note pH sensitivity, with poor recoveries at pH > 3, indicating changes in its chemical state and partitioning behavior.[1] |

| Organic Matter | Complex | High organic matter can increase microbial populations, enhancing biodegradation. However, it can also increase sorption of MQCA to soil particles, reducing its bioavailability. Organic matter also attenuates light, reducing photodegradation rates in soil and water. | Carbadox, a related compound, is known to attach to soil and sediment, reducing its mobility.[11] |

Experimental Protocols for Degradation Studies

A self-validating protocol is one where controls and systematic checks are built into the workflow to ensure the integrity of the results. The following outlines a robust workflow for studying MQCA degradation in a soil matrix.

Workflow for Soil Microcosm Experiment

This workflow is designed to assess both biotic and abiotic degradation of MQCA in soil under controlled laboratory conditions.

References

- 1. Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. The metabolism of olaquindox in rats, chickens and pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. thepigsite.com [thepigsite.com]

- 7. fao.org [fao.org]